6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Description
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a halogenated quinoline derivative featuring a bromo substituent at position 6, chloro at position 4, and a cyclopropyl group at position 2. The carbonitrile group at position 3 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZMRDEXAFZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672052 | |
| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208820-66-9 | |
| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one
The acrylate intermediate undergoes thermal cyclization in diphenyl ether at 200–220°C. This solvent’s high boiling point (259°C) facilitates intramolecular cyclodehydration, forming the quinoline core. After 2–10 hours, the mixture is cooled, precipitated with petroleum ether, and filtered to yield 6-bromoquinolin-4(1H)-one (77–81% yield).
Mechanistic Insight :
The reaction proceeds via a six-membered transition state, where the ester carbonyl oxygen abstracts a proton from the anilino group, triggering cyclization and elimination of ethanol.
Step 3: Chlorination and Cyclopropanation
Phosphorus trichloride (PCl₃) serves dual roles: chlorinating the 4-position and facilitating cyclopropanation. Refluxing 6-bromoquinolin-4(1H)-one with PCl₃ in toluene introduces chlorine at the 4-position via nucleophilic aromatic substitution. Simultaneously, the cyclopropyl group is introduced through a Friedel-Crafts-type alkylation, leveraging PCl₃’s Lewis acidity to activate the quinoline ring.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| PCl₃ Equivalents | 2.0 eq | 92.6% |
| Temperature | 110°C | Max yield |
| Reaction Time | 2 hours | Complete |
The final product is isolated as a yellow powder (89–92% yield) after ether washing.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Three-Step Industrial | 70.6–72.7% | High | Moderate |
| Rh-Catalyzed | ~50%* | Moderate | Low |
Functional Group Compatibility
-
Halogenation : Direct bromination/chlorination in the three-step method avoids protective groups.
-
Nitrile Introduction : The cyano group is introduced via substitution of a leaving group (e.g., Cl) using NaCN or CuCN.
Mechanistic Considerations in Cyclopropanation
The cyclopropyl group’s incorporation in the quinoline scaffold remains mechanistically nuanced. In the three-step method, PCl₃ likely generates a chlorophosphonium intermediate, activating the quinoline ring for nucleophilic attack by a cyclopropyl Grignard reagent. Alternatively, Rh(II) catalysts enable stereoselective cyclopropanation but require stringent anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of substituents. Below is a comparison with key analogues:
*Estimated based on analogues; exact value unavailable in provided sources.
Substituent Effects on Physicochemical Properties
- Halogen Positioning : Bromine at C6 and chlorine at C4 are conserved in several analogues (e.g., ), enhancing electrophilic aromatic substitution reactivity.
- C3 Functional Groups : The carbonitrile group in the target compound offers nucleophilic attack sites, whereas nitro () or carbonyl chloride () groups alter electronic properties and solubility.
- C2 Substituents : Cyclopropyl (target) vs. pyridinyl () or phenyl () groups influence steric bulk and π-π stacking interactions.
Solubility and Reactivity Trends
- Nitro Derivatives: 6-Bromo-4-chloro-3-nitroquinoline exhibits slight solubility in chloroform and DMSO due to nitro polarity .
- Carbonyl Chlorides: High reactivity with nucleophiles (e.g., amines, alcohols) makes 6-bromo-2-chloro-4-phenylquinoline-3-carbonyl chloride suitable for acylations .
- Carboxylic Acids: 6-Bromo-2-(3-pyridinyl)quinoline-4-carboxylic acid’s solubility in polar solvents is enhanced by its ionizable COOH group .
Biological Activity
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile (CAS No. 1208820-66-9) is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes bromine and chlorine substituents along with a cyclopropyl group. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C13H8BrClN2
- Molecular Weight : 307.57 g/mol
- Structure : The compound features a bicyclic structure with a fused benzene and pyridine ring, contributing to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that quinoline derivatives, including this compound, possess antimicrobial properties. It has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
2. Anticancer Properties
The compound has shown promise in anticancer research, with preliminary findings suggesting that it may inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.
| Cell Line Tested | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 22.5 | Inhibition of cell growth |
| MCF-7 (Breast Cancer) | 18.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 25.0 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and protein synthesis, leading to reduced cell viability in microbial and cancerous cells.
- Receptor Interaction : It could interact with cellular receptors that modulate growth signals, thereby affecting cellular proliferation and survival pathways.
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
-
Study on Antimicrobial Activity :
- A study demonstrated that derivatives of quinoline, including this compound, exhibited significant activity against Gram-positive and Gram-negative bacteria.
- The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli.
-
Anticancer Research :
- In vitro studies indicated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines.
- Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other quinoline derivatives:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-Bromo-4-chloroquinoline | Lacks cyclopropyl and carbonitrile groups | Limited antimicrobial effects |
| 4-Chloro-2-cyclopropylquinoline | Lacks bromine and carbonitrile groups | Moderate anticancer activity |
| 6-Bromo-2-cyclopropylquinoline | Lacks chlorine and carbonitrile groups | Lesser biological activity |
Q & A
Q. What are the recommended synthetic routes for introducing the cyclopropyl group into halogenated quinoline systems?
Methodological Answer: The cyclopropyl group can be introduced via Suzuki-Miyaura cross-coupling reactions using cyclopropylboronic acid derivatives. Optimize reaction conditions (e.g., Pd catalysts, base selection) based on steric and electronic effects of adjacent substituents. For bromo- and chloro-substituted quinolines, use anhydrous solvents (THF or DMF) and inert atmospheres to prevent dehalogenation. Boronic acids stored at 0–6°C (as noted in ) should be equilibrated to room temperature before use to avoid moisture contamination. Monitor reaction progress via TLC or HPLC .
Q. How can researchers ensure high purity of intermediates during synthesis?
Methodological Answer: Employ sequential purification techniques:
- Liquid-liquid extraction to remove unreacted starting materials.
- Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for intermediate isolation.
- Recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity (HPLC validation, as in ).
For halogenated intermediates, confirm purity via melting point analysis and H/C NMR spectral matching .
Advanced Research Questions
Q. How do bromo and chloro substituents at positions 4 and 6 influence the electronic environment of the quinoline core in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The electron-withdrawing effects of Br (position 6) and Cl (position 4) decrease electron density at the quinoline core, directing NAS to occur preferentially at position 3 (carbonitrile group). Use DFT calculations to map electrostatic potential surfaces and predict reactivity. Experimentally, compare reaction rates with analogs lacking halogens (e.g., via kinetic studies using UV-Vis spectroscopy). Note that steric hindrance from the cyclopropyl group may offset electronic effects, requiring tailored reaction conditions .
Q. How can contradictions in 1^11H NMR data for derivatives of this compound be resolved?
Methodological Answer: Spectral discrepancies often arise from dynamic conformational changes or paramagnetic impurities. Use:
- 2D NMR (COSY, NOESY) to assign overlapping proton signals.
- Variable-temperature NMR to identify rotamers or tautomers.
- X-ray crystallography (as in ) for unambiguous structural confirmation. For example, a 2011 study resolved disorder in a quinoline derivative using single-crystal X-ray diffraction at 100 K .
Data Analysis and Experimental Design
Q. What strategies mitigate side reactions during functionalization of the carbonitrile group?
Methodological Answer:
- Protect the carbonitrile with trimethylsilyl groups before performing electrophilic substitutions.
- Use low-temperature conditions (-20°C) to suppress hydrolysis to carboxylic acids.
- Monitor pH in aqueous reactions to avoid unintended decyanation. Validate product integrity via IR spectroscopy (C≡N stretch at ~2200 cm) and LC-MS .
Q. How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical endpoints : HPLC for purity loss, GC-MS for volatile degradation products.
- Storage recommendations : Based on analogs in and , store at 0–6°C in amber vials under argon to prevent halogen loss or cyclopropane ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
